molecular formula C21H26FN5O2 B6055526 [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone

Cat. No.: B6055526
M. Wt: 399.5 g/mol
InChI Key: PQKXRPXJPNWVOB-WOJBJXKFSA-N
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Description

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a hydroxypiperidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their functionalization with the fluorophenyl and hydroxyl groups, respectively. The final step involves the coupling of these intermediates with the pyrazine moiety under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to

Properties

IUPAC Name

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-15-12-24-17(13-23-15)21(29)27-7-6-19(20(28)14-27)26-10-8-25(9-11-26)18-5-3-2-4-16(18)22/h2-5,12-13,19-20,28H,6-11,14H2,1H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKXRPXJPNWVOB-WOJBJXKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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